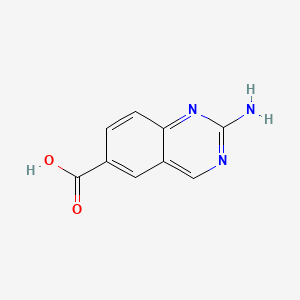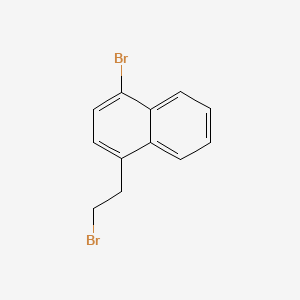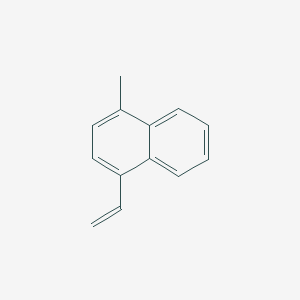
1-Ethenyl-4-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-methylnaphthalene is an organic compound with the molecular formula C13H12 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sulfuric acid or nitric acid can be used for sulfonation or nitration reactions, respectively.
Major Products:
Oxidation: Naphthoquinones
Reduction: 1-Ethyl-4-methylnaphthalene
Substitution: Various substituted naphthalenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving naphthalene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-4-methylnaphthalene involves its interaction with various molecular targets. The ethenyl group can participate in reactions that form covalent bonds with other molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its effects in different environments.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-ethylnaphthalene
- 1-Methyl-2-vinylnaphthalene
- 1-Ethyl-4-methylnaphthalene
Comparison: 1-Ethenyl-4-methylnaphthalene is unique due to the presence of both an ethenyl and a methyl group on the naphthalene ring This combination of substituents imparts distinct chemical properties compared to its analogs
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Eigenschaften
Molekularformel |
C13H12 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-ethenyl-4-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-9-8-10(2)12-6-4-5-7-13(11)12/h3-9H,1H2,2H3 |
InChI-Schlüssel |
HMVKUYRSSLDCER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


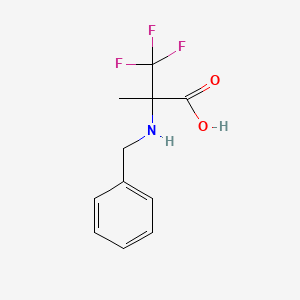
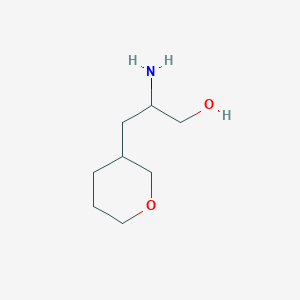



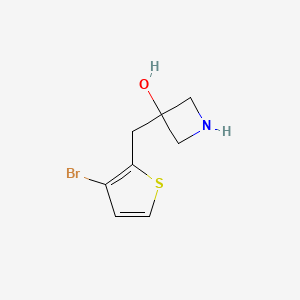
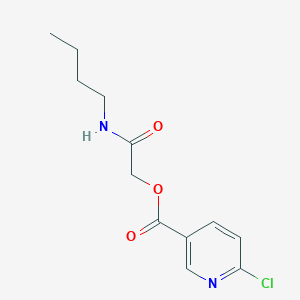
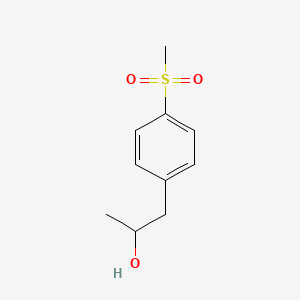
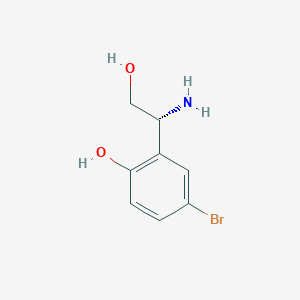
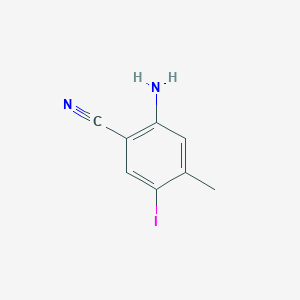
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
